2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has a molecular formula of C12HCl9 and a molecular weight of 464.21 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl consists of two benzene rings connected by a single bond, with nine chlorine atoms attached to the carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl are as follows :Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Christiansson et al. (2006) developed methods for synthesizing nonabrominated diphenyl ethers, including 2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether (BDE-208), aimed at providing authentic standards for analytical and toxicological studies. They employed methods like perbromination of phenoxyanilines and reductive debromination of BDE-209. They also synthesized 4'-chloro-2,2',3,3',4,5,5',6,6'-nonabromodiphenyl ether (Cl-BDE-208) as an internal standard for the analysis of highly brominated diphenyl ethers (Christiansson et al., 2006).
Theoretical and Computational Studies
- Density Functional Theory (DFT) Studies : Arulmozhiraja et al. (2002) provided insight into the adiabatic ionization potentials and electron affinities of various polychlorinated biphenyls (PCBs), including 2,2',3,3',4,5,5',6,6'-nonachlorobiphenyl. Their study, using DFT, revealed significant details about the optimized structures of radical ions of these PCBs (Arulmozhiraja et al., 2002).
Environmental Degradation and Remediation Studies
- Degradation by Sodium Dispersion Method : Noma et al. (2007) researched the degradation of various PCB congeners, including this compound, using the sodium dispersion method. They investigated the dechlorination pathways and the structures of polymerized products at elevated temperatures, contributing significantly to the understanding of PCB degradation processes (Noma et al., 2007).
Quantum Chemical and Topological Descriptors
- Quantitative Structure-Toxicity Relationship Study : A study by Eddy (2020) related the toxicity of various PCBs, including this compound, to molecular descriptors. The study employed quantum chemical and topological parameters to estimate the toxicity, offering a new avenue for assessing PCB reactivity and toxicity (Eddy, 2020).
Applications in Electrochemistry and Photovoltaics
- Electrochemical Studies : Research by Speck et al. (2012) on 3,3',4,4',5,5'-hexaferrocenyl-2,2'-bithiophene demonstrated its unique electronic and structural properties. This work, while not directly studying this compound, provides insight into the electrochemical properties of complex organometallic compounds, potentially applicable to similar chlorinated biphenyls (Speck et al., 2012).
Catalytic Dechlorination Studies
- Catalytic Dechlorination in Soil : He et al. (2009) explored the dechlorination of pentachlorobiphenyls, which are structurally related to this compound, in soil using palladium-iron bimetallic catalysts. This research contributes to understanding how such compounds can be remediated in environmental settings (He et al., 2009).
Synthesis and Use in Dye Manufacturing
- Nonmutagenic Benzidine Analogs : Hinks et al. (2000) developed nonmutagenic benzidine analogs for use in dye manufacturing. While the study focused on 4,4' diaminobiphenyl analogs, the principles and methods could be applicable to the synthesis of derivatives of this compound for use in dyes and pigments (Hinks et al., 2000).
Mechanism of Action
Target of Action
2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs) and is a synthetic organic compound Like other pcbs, it is known to bioaccumulate and cause harmful health effects .
Mode of Action
Pcbs in general are known to interact with cellular membranes due to their lipophilic nature .
Biochemical Pathways
Pcbs are known to interfere with various biochemical processes, including those involved in the metabolism of lipids and proteins .
Pharmacokinetics
Pcbs in general are known to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues . They are also known to be resistant to metabolic breakdown, leading to long-term persistence in the body .
Result of Action
Pcbs in general are known to cause a variety of harmful health effects, including neurotoxicity, immunotoxicity, and endocrine disruption .
Action Environment
The action of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl, like other PCBs, can be influenced by various environmental factors. For instance, the presence of other pollutants can affect the bioavailability and toxicity of PCBs . Additionally, factors such as temperature and pH can influence the stability and efficacy of PCBs .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are crucial for the detoxification and elimination of foreign substances from the body. The interactions between 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl and these enzymes often involve binding to the active sites, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can lead to oxidative stress, disrupting normal cellular functions and potentially causing cell damage or death.
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, altering their normal function. Additionally, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl has been associated with chronic toxicity and adverse effects on cellular function. Studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects even after the initial exposure has ceased .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl in animal models vary with different dosages. At lower doses, this compound may cause subtle biochemical and cellular changes, while higher doses can lead to more severe toxic effects. Threshold effects have been observed, where certain dosages result in significant adverse outcomes, such as liver damage, immune system suppression, and reproductive toxicity. High doses of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be particularly harmful, leading to acute toxicity and even death in some cases .
Metabolic Pathways
2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is involved in several metabolic pathways, primarily related to its detoxification and elimination from the body. This compound is metabolized by phase I and II enzymes, including cytochrome P450 enzymes and conjugating enzymes such as glutathione S-transferases. These metabolic processes help to convert 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl into more water-soluble forms that can be excreted from the body. The metabolic rate can be slow, leading to bioaccumulation and prolonged biological effects .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl may localize to the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism. The localization of this compound within cells can influence its ability to exert toxic effects and disrupt normal cellular functions .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,5,6-tetrachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFTDRFWYFAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074170 | |
Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-77-1 | |
Record name | PCB 208 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 208 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,5',6,6'-NONACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F764L5V9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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